2-(4-Fluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline
Overview
Description
2-(4-Fluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a quinoline derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Scientific Research Applications
2-(4-Fluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline has shown potential applications in various fields, including medicinal chemistry, material science, and biological research. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In material science, it has been studied for its potential as a fluorescent probe for the detection of metal ions. In biological research, it has been studied for its potential as a ligand for G protein-coupled receptors.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline is not fully understood. However, it has been suggested that this compound exerts its biological effects by interacting with specific targets in cells. In the case of its potential anticancer activity, it has been suggested that the compound induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. In the case of its potential as a ligand for G protein-coupled receptors, it has been suggested that the compound binds to specific receptors and modulates their activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-Fluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline have been extensively studied. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have potential as a fluorescent probe for the detection of metal ions. In vivo studies have shown that this compound has low toxicity and does not cause significant adverse effects.
Advantages and Limitations for Lab Experiments
2-(4-Fluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline has several advantages and limitations for lab experiments. One of the advantages is its potential as an anticancer agent. It has been shown to be effective in inhibiting the growth of cancer cells in vitro, which makes it a promising candidate for further studies. Another advantage is its potential as a fluorescent probe for the detection of metal ions. This makes it a useful tool for studying metal ion transport in cells. One of the limitations is its low solubility in water, which can make it difficult to use in some experiments. Another limitation is its limited stability, which can lead to degradation over time.
Future Directions
There are several future directions for the study of 2-(4-Fluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline. One direction is to further study its potential as an anticancer agent. This includes studying its mechanism of action and optimizing its structure to improve its efficacy. Another direction is to study its potential as a fluorescent probe for the detection of metal ions. This includes studying its selectivity for different metal ions and optimizing its structure to improve its sensitivity. Additionally, this compound can be studied for its potential as a ligand for G protein-coupled receptors, which can lead to the development of new drugs for various diseases.
properties
IUPAC Name |
2-(4-fluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F4NO/c23-17-8-10-18(11-9-17)28-21-19(13-15-4-1-2-7-20(15)27-21)14-5-3-6-16(12-14)22(24,25)26/h1-13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KABACIKGKJGKAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)OC3=CC=C(C=C3)F)C4=CC(=CC=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F4NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801191614 | |
Record name | 2-(4-Fluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801191614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline | |
CAS RN |
337921-89-8 | |
Record name | 2-(4-Fluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=337921-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Fluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801191614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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